4-(Trifluoromethyl)pyridin-2-amine hydrochloride
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Overview
Description
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known that this compound is involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It is known that this compound can undergo a chichibabin reaction to introduce an additional amine group in the para-position .
Biochemical Pathways
It is known that the compound is used in the synthesis of pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Result of Action
It is known that the compound is used in the synthesis of apis for cancer treatment .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)pyridin-2-amine hydrochloride can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy . It can also be used for synthesising pyridine-based ligands to stabilise hypervalent iodine which is applied in a wide range of synthetic transformations .
Cellular Effects
It is known that the compound is used in the synthesis of naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . RAF inhibitors are known to influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is known that the compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 58-62 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Amino-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTPSFUMBBXEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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